molecular formula C8H6FNOS B8797561 4-Fluoro-7-methoxybenzo[D]thiazole

4-Fluoro-7-methoxybenzo[D]thiazole

Cat. No. B8797561
M. Wt: 183.20 g/mol
InChI Key: WQKPGLBDBBMIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09067934B2

Procedure details

To a solution of 4-fluoro-7-methoxy-1,3-benzothiazol-2-amine (C12) (15.40 g, 77.69 mmol) in 1,4-dioxane (700 mL) was added isoamyl nitrite (15.0 mL, 111.6 mmol). The reaction mixture was stirred at 85° C. for 18 hours and then cooled to room temperature. The solvent was removed in vacuo, and purification was carried out with silica gel chromatography (Eluant: 1:1 dichloromethane/hexanes) to afford the title compound as a yellow solid. Yield: 12.0 g, 65.5 mmol, 84%. 1H NMR (300 MHz, CDCl3) δ 3.98 (s, 3H), 6.77 (m, 1H), 7.16 (m, 1H), 8.98 (s, 1H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[N:8]=[C:9](N)[S:10][C:6]=2[C:5]([O:12][CH3:13])=[CH:4][CH:3]=1.N(OCCC(C)C)=O>O1CCOCC1>[F:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[C:5]([O:12][CH3:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
FC1=CC=C(C2=C1N=C(S2)N)OC
Name
Quantity
15 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, and purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(C2=C1N=CS2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.